ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C9H11NO3 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also contains an ethyl ester group and a formyl group attached to the pyrrole ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 181.19 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 319.3±42.0 °C at 760 mmHg . The melting point is not available .Scientific Research Applications
1. Conformational and Spectral Studies
Ethyl 5-formylpyrrole-2-carboxylate has been a subject of study in nuclear magnetic resonance (NMR) conformational analyses. Farnier and Drakenberg (1975) explored how the n.m.r. spectra of this compound and related pyrrole-2,5-dicarbaldehydes vary with temperature. They determined activation parameters using lineshape analysis of formyl signals, providing insights into the influence of substituents on spectral properties (Farnier & Drakenberg, 1975).
2. Role in Synthesis of Antimicrobial Agents
This compound serves as a key substrate in synthesizing new antimicrobial agents. A 2020 study involved transforming ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates into target compounds exhibiting high anti-staphylococcus and antifungal activities, demonstrating its utility in developing new therapeutic agents (Biointerface Research in Applied Chemistry, 2020).
3. Application in Synthesizing Bioactive Pyrroles
Gupton et al. (2014) utilized ethyl 3-bromo-2-formylpyrrole-5-carboxylate in the formal synthesis of bioactive pyrroles like lycogarubin C and lamellarin G trimethyl ether. These compounds exhibit anti-tumor and HIV integrase inhibitory properties, highlighting the compound's potential in synthesizing biologically significant pyrroles (Gupton et al., 2014).
4. Quantum Chemical Studies
Singh et al. (2013) synthesized ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate and conducted quantum chemical calculations to evaluate its properties. Their study contributes to understanding the molecular structure and electronic properties of such compounds, aiding in the design of new materials with specific properties (Singh et al., 2013).
5. Antimicrobial Activity
Hublikar et al. (2019) synthesized novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and evaluated their antimicrobial activities. This study underscores the compound's relevance in developing new antimicrobial agents, further expanding its utility in medicinal chemistry (Hublikar et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate is a complex organic compound with a molecular weight of 181.19
Mode of Action
The mode of action of this compound is currently unknown. It’s possible that it interacts with its targets through hydrogen bonding , but more research is needed to confirm this and to understand any resulting changes.
Biochemical Pathways
It’s possible that it may be involved in the synthesis of indole derivatives , which are prevalent moieties present in selected alkaloids.
Pharmacokinetics
It’s known that the compound has a high density (12±01 g/cm3) and a boiling point of 3193±420 °C at 760 mmHg . These properties could potentially impact its bioavailability.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it’s known that the compound should be stored in a refrigerator and that it has a flash point of 146.9±27.9 °C . These factors could potentially influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)8-6(2)4-7(5-11)10-8/h4-5,10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOCLQRXCADRBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360446 | |
Record name | ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26018-30-4 | |
Record name | ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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